

# Spectroscopic Validation of Synthesized 3,4-Difluorobenzonitrile: A Comparative Guide

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## Compound of Interest

Compound Name: 3,4-Difluorobenzonitrile

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This guide provides a comprehensive spectroscopic validation of synthesized **3,4-Difluorobenzonitrile**, presenting a comparative analysis with commercially available structural isomers, 4-Fluorobenzonitrile and 3,5-Difluorobenzonitrile. The objective is to offer clear, data-driven insights into the structural confirmation of the target compound through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3,4-Difluorobenzonitrile** and its isomers. This allows for a direct comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )
3,4-Difluorobenzonitrile	2230-2240 (C≡N stretch), 1600-1620 (C=C aromatic stretch), 1200-1300 (C-F stretch)
4-Fluorobenzonitrile	~2230 (C≡N stretch), ~1600 (C=C aromatic stretch), ~1230 (C-F stretch)[1]
3,5-Difluorobenzonitrile	~2240 (C≡N stretch), ~1610 (C=C aromatic stretch), ~1300 (C-F stretch)

Table 2: <sup>1</sup>H NMR Spectroscopy Data (400 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift (δ, ppm) and Coupling Constants (J, Hz)
3,4-Difluorobenzonitrile	7.55 - 7.48 (m, 2H), 7.32 (m, 1H)[2]
4-Fluorobenzonitrile	7.68 (dd, J = 9.1, 5.1 Hz, 2H), 7.19 (t, J = 8.2 Hz, 2H)[3]
3,5-Difluorobenzonitrile	7.23 (m, 1H), 7.12 (m, 2H)[4]

Table 3: <sup>13</sup>C NMR Spectroscopy Data (100 MHz, CDCl<sub>3</sub>)

Compound	Key <sup>13</sup> C Chemical Shifts (δ, ppm)
3,4-Difluorobenzonitrile	~155 (d, J=250 Hz, C-F), ~152 (d, J=250 Hz, C-F), ~130-115 (aromatic C-H), ~115 (C≡N)
4-Fluorobenzonitrile	~165 (d, J=255 Hz, C-F), ~134 (d, J=9 Hz), ~119 (C≡N), ~116 (d, J=22 Hz)[5][6]
3,5-Difluorobenzonitrile	~163 (dd, J=250, 10 Hz, C-F), ~117 (C≡N), ~115 (t, J=25 Hz), ~114 (t, J=21 Hz)[2]

Table 4: Mass Spectrometry (Electron Ionization - EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3,4-Difluorobenzonitrile	139[7]	112, 88
4-Fluorobenzonitrile	121[8][9]	94
3,5-Difluorobenzonitrile	139[10]	112, 88

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### 2.1 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Solid Sample):
  - A small amount of the solid sample (approximately 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate mortar and pestle.
  - The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - A background spectrum of the empty sample compartment is recorded.
  - The KBr pellet containing the sample is placed in the sample holder.
  - The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ , by co-adding multiple scans to improve the signal-to-noise ratio.

### 2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation:

- Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Data Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
  - A standard one-pulse sequence is used to acquire the  $^1\text{H}$  NMR spectrum.
  - Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Data Acquisition:
  - A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the  $^{13}\text{C}$  NMR spectrum.
  - Key acquisition parameters include a spectral width of approximately 250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (typically several hundred to thousands) due to the low natural abundance of  $^{13}\text{C}$ .

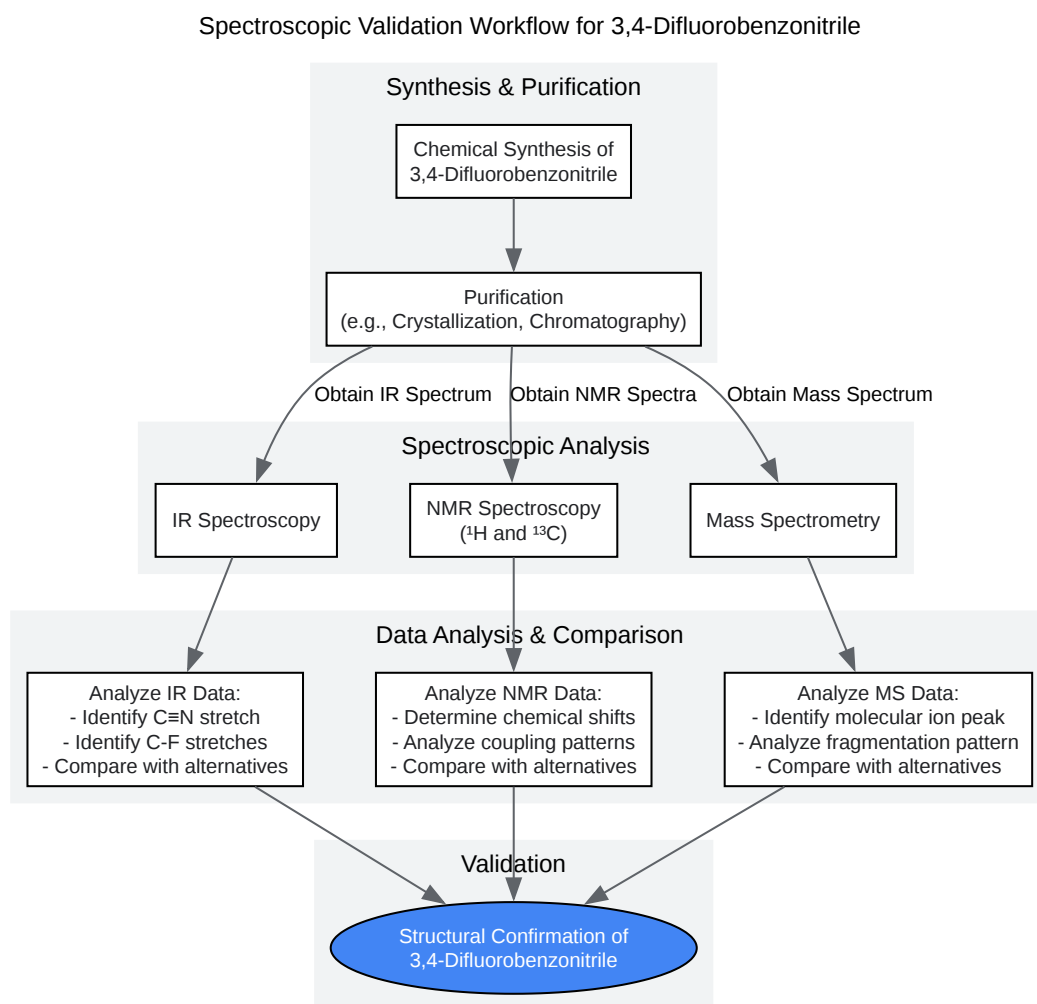
## 2.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.
- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.<sup>[11]</sup>

- **Mass Analysis and Detection:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.

## Workflow for Spectroscopic Validation

The logical flow of the spectroscopic validation process is illustrated in the following diagram. This workflow ensures a systematic approach to the structural confirmation of the synthesized compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic validation of **3,4-Difluorobenzonitrile**.

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